N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
Overview
Description
N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a benzyl group, an ethyl group, and a propyl group attached to a central nitrogen atom, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N-benzyl-N-ethylpropan-1-amine with propyl bromide under reflux conditions. The reaction proceeds as follows:
N-benzyl-N-ethylpropan-1-amine+propyl bromide→N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) may be employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromide ion may be replaced with a nitrate ion, resulting in the formation of N-Benzyl-N-ethyl-N-propylpropan-1-aminium nitrate.
Scientific Research Applications
N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound can be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: It is used in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide involves its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is exploited in its use as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide
- N-Benzyl-N-ethyl-N-butylpropan-1-aminium bromide
- N-Benzyl-N-ethyl-N-propylbutan-1-aminium bromide
Uniqueness
N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which can be tailored for specific applications.
Properties
IUPAC Name |
benzyl-ethyl-dipropylazanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N.BrH/c1-4-12-16(6-3,13-5-2)14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSKLGZMDXNET-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CC)(CCC)CC1=CC=CC=C1.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10848935 | |
Record name | N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10848935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90105-60-5 | |
Record name | N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10848935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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